Methyl 3-oxo-6-heptenoate
Description
Structural Context and Significance within β-Keto Ester and Unsaturated Carbonyl Systems
Methyl 3-oxo-6-heptenoate, with the chemical formula C₈H₁₂O₃, possesses a molecular structure characterized by three key functional groups: a methyl ester, a ketone at the C-3 position (the β-position relative to the ester), and a carbon-carbon double bond between C-6 and C-7. nih.gov This combination places it within the important classes of β-keto esters and unsaturated carbonyl compounds.
The β-keto ester moiety is of fundamental importance in organic synthesis. The methylene (B1212753) group at the α-position (C-2), flanked by two carbonyl groups, exhibits enhanced acidity, making it readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, crucial for forming new carbon-carbon bonds. masterorganicchemistry.com The general reactivity of β-keto esters allows them to serve as precursors for a wide array of molecular systems. nih.gov
Simultaneously, the compound is an unsaturated carbonyl system. The terminal alkene group can participate in a variety of addition and cyclization reactions. The presence of both the nucleophilic center at the α-carbon and the electrophilic sites at the two carbonyl carbons, combined with the reactivity of the distant double bond, confers a rich and versatile chemistry upon the molecule. sioc-journal.cnnih.gov This polyfunctionality allows for complex transformations, such as intramolecular cyclizations, where different parts of the molecule react with each other to form cyclic structures. acs.orgbrandeis.edu
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 3-oxohept-6-enoate | nih.gov |
| Molecular Formula | C₈H₁₂O₃ | nih.gov |
| Molecular Weight | 156.18 g/mol | nih.gov |
| CAS Number | 30414-57-4 | nih.gov |
Historical Overview of Synthetic and Mechanistic Investigations of this compound
The synthesis of β-keto esters has been a cornerstone of organic chemistry for over a century. The foundational method for their preparation is the Claisen condensation, first described by Rainer Ludwig Claisen in the late 19th century. researchgate.netfiveable.me This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. masterorganicchemistry.com The mechanism proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule in a nucleophilic acyl substitution reaction. jove.com
For the synthesis of unsymmetrical β-keto esters like this compound, a "crossed" or "mixed" Claisen condensation is typically employed, where two different esters react. fiveable.me To achieve a good yield of the desired product, one of the esters should be non-enolizable (lacking α-hydrogens) to prevent self-condensation. fiveable.me Alternatively, methods involving the acylation of a pre-formed enolate are common.
A specific laboratory preparation for this compound involves the acylation of an appropriate precursor. For example, it can be synthesized by reacting a solution of allylacetone with a suitable acylating agent in the presence of a strong base like sodium hydride to form the target molecule after workup. Mechanistic investigations of such reactions confirm the role of the enolate as the key intermediate in the carbon-carbon bond-forming step. Modern variations of these classic reactions, such as those using magnesium enolates of malonic acid half-oxyesters, have been developed for the efficient synthesis of functionalized β-keto esters. organic-chemistry.org
Current Research Landscape and Future Directions in this compound Chemistry
This compound and related unsaturated β-dicarbonyl compounds continue to be valuable intermediates in modern organic synthesis, particularly in the construction of complex cyclic and heterocyclic systems.
Manganese(III)-Based Oxidative Radical Cyclizations: A significant area of current research involves the use of manganese(III) acetate (B1210297) to induce oxidative free-radical cyclizations. acs.orgbrandeis.edu In these reactions, the β-keto ester is oxidized to form an α-radical, which can then cyclize by adding to the tethered double bond. mdpi.com This methodology has been applied to the synthesis of various natural products and complex molecular scaffolds. mdpi.com For instance, the oxidative cyclization of unsaturated β-keto esters can lead to the formation of substituted phenols through a process of cyclization followed by further oxidation and tautomerization. acs.org
Asymmetric Catalysis and Biocatalysis: The development of stereoselective transformations is a major focus of modern chemistry. The functional groups in this compound provide multiple handles for asymmetric catalysis. For example, the ketone can be stereoselectively reduced to a chiral alcohol. The microbial reduction of β-keto esters using organisms like baker's yeast has been shown to produce optically active hydroxy esters. nih.gov Furthermore, ketoreductase enzymes are being explored for the selective reduction of either the ketone or the alkene in α,β-unsaturated carbonyls, offering a powerful tool for creating chiral building blocks. chemrxiv.org
Future Directions: The future of research involving polyfunctional molecules like this compound lies in the development of more efficient and selective catalytic systems. There is a growing interest in using these versatile synthons in tandem or cascade reactions, where multiple bonds are formed in a single operation, to rapidly build molecular complexity. mdpi.com The exploration of new catalytic methods, including organocatalysis and photocatalysis, is expected to unlock novel transformations of β,γ-unsaturated ketoesters. sioc-journal.cnnih.govacs.org These advancements will likely find applications in medicinal chemistry and materials science, for example, in the synthesis of novel antibacterial agents by mimicking the structure of bacterial quorum-sensing molecules. nih.gov The design of new "building blocks" for the efficient assembly of functionalized heterocyclic compounds remains a key objective in organic synthesis. rscf.ru
Table 2: Selected Synthetic Applications of Unsaturated β-Keto Esters
| Reaction Type | Key Reagent/Catalyst | Product Type | Significance | Source |
|---|---|---|---|---|
| Oxidative Radical Cyclization | Manganese(III) Acetate | Substituted Cyclic Ketones, Phenols | Construction of complex carbocyclic and aromatic systems | acs.orgmdpi.com |
| Asymmetric Reduction | Baker's Yeast, Ketoreductases | Chiral β-Hydroxy Esters | Access to enantiomerically pure building blocks for total synthesis | nih.govchemrxiv.org |
| Palladium-Catalyzed Transformations | Palladium Complexes | α-Allyl Ketones, α,β-Unsaturated Ketones | Versatile C-C bond formation under neutral conditions | nih.gov |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Allylacetone |
| Sodium hydride |
| Methyl salicylate (B1505791) |
| Manganese(III) acetate |
| Copper(II) acetate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxohept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLSDJWYINRSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327136 | |
| Record name | Methyl 3-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30414-57-4 | |
| Record name | Methyl 3-oxo-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Studies on the Reactivity and Transformations of Methyl 3 Oxo 6 Heptenoate
Investigations into Oxidative Cyclization Reactions of 3-oxo-6-heptenoate Esters
Oxidative cyclization reactions of β-keto esters like methyl 3-oxo-6-heptenoate provide a powerful method for the construction of cyclic and bicyclic compounds. brandeis.edu These reactions are often initiated by the formation of a radical species at the α-position of the keto ester, which then undergoes an intramolecular cyclization onto the pendant alkene.
Manganese(III) acetate (B1210297), often in the presence of a co-oxidant like copper(II) acetate, is a widely used reagent for initiating oxidative free-radical cyclizations of β-keto esters. brandeis.eduacs.org The reaction is believed to proceed through the following steps:
Enolate Formation: The β-keto ester is deprotonated by an acetate ligand to form a manganese(III) enolate complex. researchgate.net
Radical Generation: One-electron oxidation of the enolate by Mn(III) generates an α-keto radical. google.com
Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to the double bond. For 3-oxo-6-heptenoate esters, this typically proceeds via a 6-exo cyclization to form a five-membered ring radical intermediate. brandeis.edu
Oxidative Termination: The resulting cyclic radical is then oxidized, often by Cu(II), to a cation which can then eliminate a proton to form a stable alkene product. google.combrandeis.edu The use of Cu(OAc)₂ as a co-oxidant is crucial as it oxidizes the intermediate radicals much faster than Mn(OAc)₃, leading to higher yields of the desired cyclized products. acs.org
The efficiency and outcome of these cyclizations can be influenced by factors such as the substituents on the β-keto ester and the reaction conditions. For instance, α-substituted β-keto esters often lead to higher yields as the products are less susceptible to further oxidation. brandeis.edu
| Starting Material | Oxidant System | Key Intermediate | Major Product | Yield |
|---|---|---|---|---|
| Unsaturated β-keto ester | Mn(OAc)₃, Cu(OAc)₂ | α-Keto radical | Cyclic or Bicyclic Alkene | Variable |
| α-Substituted Unsaturated β-keto ester | Mn(OAc)₃, Cu(OAc)₂ | α-Keto radical | Cyclic or Bicyclic Alkene | High |
In certain cases, the cyclized intermediates from manganese(III)-based oxidative cyclizations of 3-oxo-6-heptenoate esters can undergo further oxidation and rearrangement to form aromatic compounds, specifically salicylate (B1505791) esters. researchgate.netacs.org This transformation typically occurs when an excess of Mn(OAc)₃ is used. google.com
Reductive Transformations and Stereochemical Control of this compound
The reduction of the ketone functionality in this compound is a key transformation that allows for the synthesis of chiral building blocks. The stereochemical outcome of this reduction is of significant interest in organic synthesis.
The ketone in β-keto esters can be selectively reduced in the presence of the ester group using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common laboratory reagent for the chemoselective reduction of aldehydes and ketones over esters. iwu.edu This selectivity allows for the transformation of this compound into methyl 3-hydroxy-6-heptenoate.
Biocatalytic reductions using microorganisms such as baker's yeast (Saccharomyces cerevisiae) or other yeast and fungi like Geotrichum candidum and Pichia capsulata have also been extensively studied for the reduction of β-keto esters. researchgate.nettandfonline.com These methods can offer high enantioselectivity, providing access to optically active β-hydroxy esters. researchgate.nettandfonline.com
Achieving high stereocontrol in the reduction of β-keto esters is a significant goal. Several strategies have been developed to influence the diastereoselectivity and enantioselectivity of this transformation.
Microbial Reductions: The choice of microorganism and the cultivation conditions can have a profound impact on the stereochemical outcome. tandfonline.comresearchgate.net For example, the age of the mycelium of Geotrichum candidum can determine which stereoisomer of the corresponding hydroxy ester is produced. researchgate.net Additives can also be used to control the stereochemistry of microbial reductions. For instance, the addition of glucose or ethyl propionate (B1217596) can lead to the formation of different stereoisomers in the reduction of β-keto esters by Chlorella sorokiniana. researchgate.net Similarly, the stereochemistry of the reduction of β-keto esters with baker's yeast can be controlled by the addition of α,β-unsaturated carbonyl compounds. researchgate.net
Chemical Methods: Diastereoselective and enantioselective hydrogenation of α-substituted β-keto esters via dynamic kinetic resolution is an attractive chemical approach, although its substrate scope can be limited. nih.gov The use of chiral catalysts and reagents can also provide high levels of stereocontrol.
| Reduction Method | Key Control Factor | Stereochemical Outcome |
|---|---|---|
| Microbial Reduction (e.g., Geotrichum candidum) | Age of mycelium, additives | High enantioselectivity, switchable stereoisomer formation |
| Microbial Reduction (e.g., Chlorella sorokiniana) | Cultivation method, additives (e.g., glucose, ethyl propionate) | High diastereo- and enantiomeric excess |
| Baker's Yeast Reduction | Addition of α,β-unsaturated carbonyl compounds | Controlled formation of D-hydroxy esters |
| Catalytic Hydrogenation | Chiral catalysts (Dynamic Kinetic Resolution) | High diastereo- and enantioselectivity |
Nucleophilic and Electrophilic Reactivity Profiles of this compound
The reactivity of this compound is dictated by the electrophilic and nucleophilic nature of its different functional groups.
Electrophilic Sites: The primary electrophilic sites in this compound are the carbonyl carbons of the ketone and the ester groups. These sites are susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. libretexts.org
Nucleophilic Sites: The α-carbon, situated between the two carbonyl groups, is acidic and can be deprotonated to form an enolate. This enolate is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation. nih.govlibretexts.org The terminal double bond can also act as a nucleophile, for example, in addition reactions with electrophiles.
The dual reactivity of this compound makes it a valuable precursor in organic synthesis, allowing for a wide range of transformations at its different reactive centers.
Reactions at the Ketone Carbonyl Center
The ketone carbonyl group is a primary site of reactivity in this compound. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for various nucleophiles. wikipedia.orglibretexts.org
Key reactions involving the ketone center include:
Nucleophilic Addition: Strong nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) readily attack the carbonyl carbon. wikipedia.orgpressbooks.pub This reaction, followed by an acidic workup, typically breaks the pi bond of the carbonyl to form a tetrahedral alkoxide intermediate, which is then protonated to yield a tertiary alcohol. libretexts.orgpressbooks.pub
Reduction: The ketone can be selectively reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) without affecting the ester or the alkene moiety under controlled conditions.
Condensation Reactions: The carbonyl group can react with amines and their derivatives. For instance, reaction with primary amines or hydroxylamine (B1172632) leads to the formation of imines and oximes, respectively. nih.gov These reactions proceed via nucleophilic addition followed by dehydration.
Enolate Formation: The protons on the carbon atoms adjacent to the ketone (the α-carbons) are weakly acidic. wikipedia.org In the presence of a suitable base, deprotonation occurs to form an enolate. This nucleophilic enolate can then participate in various bond-forming reactions, such as alkylations or aldol (B89426) and Claisen condensations. wikipedia.org
| Reaction Type | Reagent(s) | Product Type | General Principle |
|---|---|---|---|
| Nucleophilic Addition | R-MgX (Grignard), R-Li | Tertiary Alcohol | Attack of a carbanion on the electrophilic carbonyl carbon. pressbooks.pub |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Addition of a hydride ion to the carbonyl carbon. |
| Oxime Formation | NH₂OH·HCl, Pyridine | Oxime | Condensation of the ketone with hydroxylamine. nih.gov |
| Enolate Alkylation | 1. Base (e.g., LDA, NaH) 2. Alkyl Halide (R-X) | α-Alkylated β-Keto Ester | The nucleophilic enolate attacks an electrophilic alkyl halide. wikipedia.org |
Electrophilic and Nucleophilic Additions to the Alkene Moiety
The terminal alkene moiety in this compound is an electron-rich center, making it susceptible to electrophilic addition reactions. msu.edulibretexts.org
Electrophilic Addition: In a typical electrophilic addition, an electrophile (E⁺) attacks the pi electrons of the double bond, leading to the formation of a carbocation intermediate. libretexts.org This intermediate is then attacked by a nucleophile (Nu⁻). The regioselectivity of this addition often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has more hydrogen atoms, resulting in the formation of the more stable, secondary carbocation at the C6 position.
Common electrophilic addition reactions include:
Hydrohalogenation: Addition of hydrogen halides (HBr, HCl) across the double bond.
Halogenation: Addition of halogens (Br₂, Cl₂) to form a dihaloalkane.
Hydration: Acid-catalyzed addition of water to form an alcohol, though this often requires harsh conditions.
| Reaction Type | Reagent(s) | Intermediate | Product Type |
|---|---|---|---|
| Hydrohalogenation | H-X (X = Cl, Br, I) | Secondary Carbocation | 6-Halo-3-oxoheptanoate |
| Halogenation | X₂ (X = Cl, Br) | Halonium Ion | 6,7-Dihalo-3-oxoheptanoate |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Organomercury Adduct | 6-Hydroxy-3-oxoheptanoate |
Nucleophilic Addition: Nucleophilic addition to unactivated alkenes is generally unfavorable. However, transition-metal catalysis can facilitate the addition of nucleophiles, a process often referred to as hydroaminoalkylation or other related hydrofunctionalizations. acs.org
Intramolecular and Intermolecular Cycloaddition Reactions of this compound
The dual functionality of this compound provides a framework for various cyclization reactions, leading to the formation of diverse cyclic architectures. These transformations can occur through intramolecular pathways, where the two reactive ends of the molecule interact, or through intermolecular reactions with other reagents.
Pyrrolidinone Formation via Cyclocondensation
The synthesis of pyrrolidinone rings often involves the cyclization of γ-amino acids or related structures. While direct cyclocondensation of this compound to a pyrrolidinone is not prominently documented, a plausible synthetic route can be envisioned. Such a transformation would likely require a multi-step sequence, for example, starting with the reductive amination of the ketone at the C3 position. The resulting amine could then, in principle, undergo an intramolecular cyclization onto the C6-C7 double bond via a Michael-type addition, potentially requiring activation of the alkene, to form the five-membered heterocyclic ring. In a related but different pathway, domino radical bicyclization has been used to convert similar keto-oxime ethers into spiro-pyrrolidine systems. nih.gov
Cyclocondensation for Pyrimidine (B1678525) Derivatives
The β-keto ester moiety of this compound serves as a classic three-carbon building block for the synthesis of pyrimidine rings. researchgate.net This is typically achieved through a [3+3] cyclocondensation reaction with various amidines. researchgate.net In these reactions, the β-keto ester reacts with binucleophilic reagents like urea (B33335), guanidine, or substituted amidines.
Research on analogous compounds, such as fluorinated and chlorinated derivatives of methyl 4-methoxy-6-oxo-4-heptenoate, has demonstrated the feasibility of this approach. researchgate.net The reaction typically proceeds under basic conditions (e.g., NaOH in methanol) or at elevated temperatures in a suitable solvent like refluxing methanol. researchgate.net The process involves initial condensation at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring. researchgate.net
| Amidine Reagent | Conditions | Resulting Product Type (Analogous) | Reference |
|---|---|---|---|
| Urea | MeOH, reflux | Substituted Pyrimidin-2(1H)-one | researchgate.net |
| Guanidine | MeOH:NaOH 1M (1:1), 25 °C | Substituted Pyrimidin-2-amine | researchgate.net |
| Benzamidine | MeOH:NaOH 1M (1:1), 25 °C | Substituted 2-Phenylpyrimidine | researchgate.net |
Other Cyclization Pathways and Product Architectures
Beyond pyrimidine synthesis, this compound and its esters are precursors for other important cyclization reactions.
Manganese(III)-Based Oxidative Free-Radical Cyclization: A notable transformation is the oxidative cyclization mediated by manganese(III) acetate. In this reaction, the β-keto ester is oxidized to form an α-carbonyl radical intermediate. brandeis.eduresearchgate.net This radical undergoes an intramolecular 6-endo-trig cyclization by attacking the terminal double bond. The resulting alkyl radical is further oxidized by another equivalent of Mn(III) to a carbocation, which then eliminates a proton to afford a cyclohexene (B86901) product. Under certain conditions, this can proceed further to full aromatization, yielding substituted phenolic compounds like methyl salicylate derivatives. brandeis.edu This method provides a powerful route to construct six-membered carbocyclic rings. brandeis.edu
Intramolecular Aldol and Related Reactions: Under specific catalytic conditions, related unsaturated keto esters can undergo tandem reactions. For example, a rhodium(I)-catalyzed tandem hydrosilylation-intramolecular aldol reaction has been reported for a related 6-oxo-2-heptenoate isomer, demonstrating the potential for cyclization via intramolecular C-C bond formation between the enolate of the ketone and a functionalized terminus of the chain. ucl.ac.uk
Diels-Alder and [2+2] Cycloadditions: The alkene moiety can act as a dienophile or a participant in [2+2] cycloadditions. Intramolecular versions of these reactions are powerful tools for building complex polycyclic systems, although specific examples starting directly with this compound are more common with its isomers or more substituted derivatives. cdnsciencepub.comacs.orgresearchgate.net
Applications of Methyl 3 Oxo 6 Heptenoate in Complex Molecular Architecture Synthesis
Precursor Role in Natural Product and Analog Synthesis
The reactivity of Methyl 3-oxo-6-heptenoate lends itself to the assembly of carbon skeletons that form the core of various natural products and their synthetic analogs.
Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects. Their complex structures necessitate sophisticated synthetic strategies, often involving the coupling of multiple building blocks. A key intermediate in the synthesis of Misoprostol, a synthetic analog of prostaglandin (B15479496) E₁, is methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate researchgate.net. This intermediate contains the characteristic cyclopentanone (B42830) ring and a heptanoate (B1214049) side chain, which are crucial components of the final Misoprostol molecule.
Polyketides and fatty acids represent large families of natural products with significant structural diversity and biological activity, including antibiotics and immunosuppressants nih.govmdpi.com. Their biosynthesis generally involves the sequential condensation of small carboxylic acid units, typically initiated by a starter unit like acetyl-CoA followed by chain extension with malonyl-CoA imperial.ac.uk. This process is catalyzed by large enzyme complexes known as polyketide synthases (PKSs) and fatty acid synthases (FASs) nih.govmdpi.com.
In the context of laboratory synthesis, this compound serves as a valuable building block for creating molecules that mimic the structures of polyketides and fatty acid derivatives. The compound's carbon backbone can be viewed as a precursor that can be chemically modified to introduce the patterns of oxygenation (hydroxyl and keto groups) characteristic of polyketides. The existing ketone and ester groups provide reactive sites for aldol (B89426) condensations, reductions, and alkylations, while the terminal alkene can be transformed through oxidation, reduction, or metathesis to further elaborate the molecular structure. This allows synthetic chemists to construct libraries of novel compounds inspired by natural polyketide scaffolds.
Building Block in Heterocyclic Compound Synthesis
Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring and are foundational to medicinal chemistry. The functional group arrangement in this compound makes it an ideal substrate for constructing various heterocyclic rings.
The pyrimidine (B1678525) ring is a core component of nucleobases (cytosine, thymine, and uracil) and is found in numerous pharmaceutical agents orientjchem.orgnih.gov. A widely used and classical method for synthesizing the pyrimidine nucleus involves the condensation of a 1,3-dicarbonyl compound, or its equivalent, with a molecule containing an N-C-N fragment, such as urea (B33335), thiourea, or amidines bu.edu.eg.
This compound is a classic example of a 1,3-bifunctional substrate, possessing electrophilic centers at the C1 (ester carbonyl) and C3 (keto carbonyl) positions. This arrangement allows it to react with dinucleophiles like urea in a cyclocondensation reaction to form substituted pyrimidine rings, specifically dihydropyrimidinones. The reaction proceeds through the formation of imine/enamine intermediates followed by intramolecular cyclization and dehydration to yield the stable heterocyclic ring. The substituents on the final pyrimidine ring are determined by the structure of the β-ketoester, meaning the use of this compound would result in a pyrimidine ring bearing a methyl group and a pent-4-en-1-yl side chain. This approach is a cornerstone of heterocyclic chemistry for producing highly functionalized pyrimidines organic-chemistry.org.
| Reactant 1 (1,3-Dicarbonyl) | Reactant 2 (N-C-N Source) | Resulting Heterocyclic Core | General Reaction Type |
|---|---|---|---|
| This compound | Urea | Dihydropyrimidinone | Cyclocondensation |
| This compound | Thiourea | Dihydropyrimidine-2-thione | Cyclocondensation |
| This compound | Amidine | Substituted Pyrimidine | Cyclocondensation |
Nitrogen-containing macrocycles are large cyclic molecules that are of significant interest in supramolecular chemistry for their ability to act as hosts for smaller guest molecules and as ligands for metal catalysts mdpi.comnih.gov. The synthesis of these structures often relies on the reaction between bifunctional building blocks, such as diamines and dicarbonyl compounds nih.gov.
The structure of this compound, with its two electrophilic carbonyl carbons, makes it a potential component for the synthesis of such macrocycles. For example, a reaction with a diamine could, in principle, lead to the formation of amide and enamine linkages. Under high-dilution conditions that favor intramolecular cyclization, the reaction of two molecules of a diamine with two molecules of this compound could yield a macrocyclic structure. The resulting macrocycle would contain both the carbon backbone from the ketoester and the linker from the diamine, and the terminal alkene groups would be available for subsequent functionalization of the macrocycle's periphery.
Reagent and Ligand Design in Catalysis
Information regarding the specific application of this compound in reagent and ligand design for catalysis is not available in the provided search results.
Functionality as a Ligand in Organometallic Catalytic Systems
The β-keto ester functionality within this compound allows it to act as a bidentate ligand, coordinating to a metal center through the oxygen atoms of the ketone and ester carbonyl groups. This chelation can stabilize the metal complex and influence the stereochemical outcome of catalytic reactions. Furthermore, the presence of the terminal alkene in the side chain introduces an additional point of interaction with the metal center, potentially leading to the formation of π-alkene complexes. wikipedia.org This tripartite coordination capability makes this compound a potentially valuable ligand in a variety of organometallic catalytic systems.
Research into the coordination chemistry of similar unsaturated β-dicarbonyl compounds has shown that they can effectively form stable complexes with various transition metals, including palladium, rhodium, and copper. These complexes can serve as intermediates in a range of catalytic transformations. For instance, in palladium-catalyzed reactions, the enolate formed from the β-keto ester can participate in various carbon-carbon bond-forming reactions. nih.gov
The terminal alkene of this compound can also participate directly in catalytic cycles. For example, it can undergo insertion reactions or act as a spectator ligand that modulates the electronic properties and reactivity of the catalytic center. The interplay between the chelated β-keto ester and the pendant alkene offers opportunities for designing novel catalytic systems for reactions such as intramolecular cyclizations, hydroformylations, and polymerizations.
Table 1: Potential Coordination Modes of this compound in Organometallic Complexes
| Coordination Mode | Interacting Groups with Metal Center | Potential Catalytic Applications |
| Bidentate Chelation | Ketone and Ester Carbonyl Oxygens | Asymmetric catalysis, stabilization of reactive intermediates |
| π-Alkene Coordination | Carbon-Carbon Double Bond | Isomerization, hydrogenation, hydroformylation |
| Tridentate Coordination | Ketone Oxygen, Ester Oxygen, and Alkene π-system | Tandem catalysis, controlling regioselectivity and stereoselectivity |
Reactivity Enhancement through Ester and Keto Group Manipulation
The acidic α-proton, situated between the two carbonyl groups, is a key site for reactivity. Deprotonation of this position generates a stabilized enolate, which is a potent nucleophile. This enolate can participate in a wide array of reactions, including alkylations, aldol condensations, and Michael additions, allowing for the introduction of new substituents and the formation of new carbon-carbon bonds. fiveable.me The reactivity of this enolate can be fine-tuned by the choice of base and reaction conditions.
The keto group itself is susceptible to nucleophilic attack, providing a pathway for the synthesis of tertiary alcohols. nih.gov Diastereoselective reduction of the ketone can lead to the formation of chiral β-hydroxy esters, which are valuable building blocks in the synthesis of natural products and pharmaceuticals. researchgate.net Furthermore, the ketone can be converted into other functional groups, such as alkenes via Wittig-type reactions, expanding the synthetic possibilities. acs.org
The ester group can also be a site for chemical modification. Transesterification allows for the introduction of different alkyl or aryl groups, which can alter the steric and electronic properties of the molecule. researchgate.net Hydrolysis of the ester followed by decarboxylation is a classic transformation of β-keto esters, leading to the formation of a ketone. youtube.com This sequence can be employed to introduce an allyl group at the α-position, followed by removal of the ester functionality.
Table 2: Selected Transformations for Reactivity Enhancement of this compound
| Functional Group | Transformation | Reagents/Conditions | Resulting Functionality |
| α-Methylene | Alkylation | Base (e.g., NaH, LDA), Alkyl halide | α-Substituted β-keto ester |
| α-Methylene | Aldol Condensation | Base or Acid Catalyst, Aldehyde/Ketone | β-Hydroxy-δ-keto ester derivative |
| Keto Group | Reduction | NaBH4, LiAlH4, or catalytic hydrogenation | β-Hydroxy ester |
| Keto Group | Wittig Reaction | Phosphorus ylide | Alkene |
| Ester Group | Transesterification | Alcohol, Acid or Base catalyst | Different β-keto ester |
| Ester Group | Hydrolysis and Decarboxylation | Acid or Base, Heat | Ketone |
By strategically employing the inherent reactivity of its functional groups, this compound serves as a versatile platform for the synthesis of a diverse array of complex organic molecules. The ability to manipulate the ester and keto groups, in concert with its potential as a ligand, underscores its significance in modern synthetic chemistry.
Computational Chemistry and Theoretical Characterization of Methyl 3 Oxo 6 Heptenoate
Mechanistic Elucidation through Advanced Computational Modeling
Transition State Characterization and Reaction Pathway Analysis:No computational studies detailing the transition states or reaction pathways for reactions involving Methyl 3-oxo-6-heptenoate were found.
Further research and publication in the field of computational chemistry are required to provide the specific data needed to fully characterize this compound from a theoretical perspective.
Thermodynamic and Kinetic Parameters of Chemical Processes
The thermodynamic and kinetic parameters of chemical reactions involving this compound can be extensively modeled using computational chemistry. These theoretical calculations provide deep insights into reaction feasibility, spontaneity, and rates, which are crucial for understanding its chemical behavior and designing synthetic pathways.
Thermodynamic Parameters: Quantum chemical calculations, typically employing Density Functional Theory (DFT) methods, can determine the key thermodynamic properties of reactions such as enolization, hydrolysis, or condensation.
Enthalpy of Reaction (ΔH): Calculated as the difference in the total electronic energies (including zero-point vibrational energy corrections) between products and reactants. A negative ΔH indicates an exothermic process.
Entropy of Reaction (ΔS): Determined from the vibrational frequencies and rotational and translational partition functions of the optimized molecular structures. It reflects the change in disorder of the system.
Gibbs Free Energy of Reaction (ΔG): Calculated using the equation ΔG = ΔH - TΔS. This is the most critical parameter for determining the spontaneity of a reaction under constant temperature and pressure. A negative ΔG signifies a spontaneous process.
Kinetic Parameters: To understand the rate of a chemical process, the transition state (TS) connecting reactants and products must be located on the potential energy surface.
Activation Energy (Ea): This is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate. Computational methods find the TS structure, which is a first-order saddle point, and its energy is used to calculate Ea.
Rate Constants (k): Using Transition State Theory (TST), the rate constant can be estimated from the Gibbs free energy of activation (ΔG‡).
While specific published studies detailing these parameters for this compound are not abundant, the methodologies are well-established. For a typical process like the keto-enol tautomerization, computational studies would provide the relative energies of the keto and enol forms and the activation energy for their interconversion.
Illustrative Data for a Hypothetical Reaction: The following table represents typical data that would be generated from a DFT study on a reaction involving a β-keto ester like this compound. These are not experimental values for this specific compound.
| Parameter | Description | Illustrative Calculated Value |
| ΔH | Enthalpy of Reaction | -15.5 kcal/mol |
| ΔS | Entropy of Reaction | -5.2 cal/(mol·K) |
| ΔG | Gibbs Free Energy (298 K) | -13.9 kcal/mol |
| Ea | Activation Energy | +25.0 kcal/mol |
Spectroscopic Property Prediction and Validation
Computational spectroscopy is a powerful tool for predicting and interpreting the spectral features of molecules. By simulating spectra, researchers can validate experimental findings, assign complex signals, and understand the relationship between molecular structure and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to structural elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts with high accuracy, aiding in the assignment of experimental spectra. The most common and reliable method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. modgraph.co.ukrsc.org
The process involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
Magnetic Shielding Calculation: The GIAO method is then applied to the optimized geometry to calculate the isotropic magnetic shielding tensors for each nucleus.
Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.
These calculations are sensitive to molecular conformation and solvent effects, which can be included in the model to improve accuracy. nih.govnih.gov The predicted shifts are often within 0.2 ppm for ¹H and 2-5 ppm for ¹³C of the experimental values. nih.gov
Predicted NMR Chemical Shifts for this compound: The following table provides expected chemical shift ranges for this compound based on GIAO-DFT calculations for similar functional groups. Specific calculated values for this molecule require a dedicated computational study.
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| C1 (CH₃-O) | ¹H | ~3.7 | Methyl ester singlet |
| C2 (-CH₂-) | ¹H | ~3.5 | Singlet, adjacent to two carbonyls |
| C4 (-CH₂-) | ¹H | ~2.8 | Multiplet |
| C5 (-CH=) | ¹H | ~5.8 | Multiplet |
| C6 (=CH₂) | ¹H | ~5.1 | Multiplet |
| C1 (CH₃-O) | ¹³C | ~52 | |
| C2 (-CH₂-) | ¹³C | ~49 | |
| C3 (C=O) | ¹³C | ~202 | Keto carbonyl |
| C4 (-CH₂-) | ¹³C | ~45 | |
| C5 (-CH=) | ¹³C | ~135 | |
| C6 (=CH₂) | ¹³C | ~118 | |
| Ester (C=O) | ¹³C | ~167 | Ester carbonyl |
UV-Vis Absorption Spectra Simulations (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.netmdpi.com It calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light.
For this compound, the key chromophores are the ketone carbonyl group (C=O) and the carbon-carbon double bond (C=C). TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov
The expected electronic transitions are:
n → π* transition: Associated with the lone pair of electrons on the oxygen atom of the carbonyl group. This is typically a lower-energy (longer wavelength), low-intensity absorption.
π → π* transitions: Associated with the C=O and C=C double bonds. These are higher-energy (shorter wavelength), high-intensity absorptions.
The choice of DFT functional and basis set is crucial for obtaining results that correlate well with experimental data. nih.govarxiv.org Solvation models are also important as solvent polarity can significantly shift absorption wavelengths.
Predicted UV-Vis Absorption Data for this compound: This table illustrates the type of output from a TD-DFT calculation for a molecule containing a β-keto ester and an alkene. The values are representative and not from a specific simulation of the target compound.
| Transition | Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ (n → π) | 4.43 | ~280 | 0.005 |
| S₀ → S₂ (π → π) | 6.36 | ~195 | 0.450 |
Vibrational Frequency Analysis (e.g., IR)
Vibrational frequency analysis using DFT provides a theoretical infrared (IR) spectrum. researchgate.netscirp.org After optimizing the molecular geometry to a stable minimum, a frequency calculation is performed. This computes the second derivatives of the energy with respect to atomic positions, yielding a set of vibrational modes and their corresponding frequencies.
Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. msu.edu These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96-0.98) to achieve better agreement with experimental spectra. nih.gov
For this compound, key vibrational modes include:
C=O stretching (ketone and ester)
C=C stretching (alkene)
C-O stretching (ester)
C-H stretching and bending
Predicted Key Vibrational Frequencies for this compound: The following table shows representative scaled vibrational frequencies that would be predicted from a DFT calculation for the key functional groups in the molecule.
| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity |
| C-H Stretch (sp²) | Alkene (=C-H) | ~3080 | Medium |
| C-H Stretch (sp³) | Alkane (-CH₂-, -CH₃) | ~2950 | Medium |
| C=O Stretch | Ketone | ~1725 | Strong |
| C=O Stretch | Ester | ~1745 | Strong |
| C=C Stretch | Alkene | ~1645 | Medium |
| C-O Stretch | Ester | ~1200 | Strong |
Advanced Analytical Techniques in the Characterization of Methyl 3 Oxo 6 Heptenoate Research
High-Resolution Spectroscopic Methodologies for Structural Elucidation
Spectroscopy is fundamental to the structural elucidation of organic molecules like methyl 3-oxo-6-heptenoate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed carbon-hydrogen framework can be established.
¹H NMR provides information on the number of different types of protons, their electronic environment, and the connectivity to neighboring protons. For this compound, the spectrum is expected to show distinct signals for the methyl ester group, the methylene (B1212753) groups within the chain, and the protons of the terminal vinyl group.
¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and bonding environment, clearly distinguishing between the ester carbonyl, ketone carbonyl, sp²-hybridized alkene carbons, and sp³-hybridized aliphatic carbons.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to confirm assignments. COSY reveals proton-proton couplings, establishing the sequence of protons along the carbon chain, while HSQC correlates directly bonded proton and carbon atoms, definitively linking the ¹H and ¹³C spectral data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8 | ddt | 1H | H-6 |
| ~ 5.1 | m | 2H | H-7 |
| ~ 3.7 | s | 3H | -OCH₃ |
| ~ 3.5 | s | 2H | H-2 |
| ~ 2.8 | t | 2H | H-4 |
| ~ 2.4 | m | 2H | H-5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~ 202 | C-3 (Ketone C=O) |
| ~ 167 | C-1 (Ester C=O) |
| ~ 131 | C-6 (=CH) |
| ~ 119 | C-7 (=CH₂) |
| ~ 52 | -OCH₃ |
| ~ 49 | C-2 |
| ~ 42 | C-4 |
| ~ 27 | C-5 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the mass of this compound can be measured with high precision, allowing for the unambiguous determination of its elemental composition (C₈H₁₂O₃). The calculated molecular weight of this formula is 156.18 g/mol . sigmaaldrich.com
When subjected to techniques like electron ionization (EI), the molecule fragments in a reproducible manner. Analyzing this fragmentation pattern provides valuable structural information that corroborates NMR data. Expected fragmentation pathways for this compound include the loss of the methoxy (B1213986) group (-•OCH₃), cleavage alpha to the carbonyl groups, and a McLafferty rearrangement involving the ketone.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 156 | [M]⁺ (Molecular Ion) |
| 125 | [M - •OCH₃]⁺ |
| 115 | [M - •CH₂CH=CH₂]⁺ |
| 99 | [M - C₃H₅O]⁺ |
| 59 | [COOCH₃]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by measuring its vibrational modes. researchgate.net For this compound, these methods are crucial for confirming the presence of its key chemical features.
The IR spectrum is expected to show strong, characteristic absorption bands for the two distinct carbonyl groups: the ester C=O stretch and the ketone C=O stretch. The presence of the carbon-carbon double bond of the vinyl group is also readily identified. Raman spectroscopy can provide complementary information, particularly for the C=C bond, which often gives a strong Raman signal.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3080 | C-H Stretch | Alkene (=C-H) |
| ~ 2950 | C-H Stretch | Alkane (-C-H) |
| ~ 1745 | C=O Stretch | Ester |
| ~ 1715 | C=O Stretch | Ketone |
| ~ 1640 | C=C Stretch | Alkene |
| ~ 1200 | C-O Stretch | Ester |
Chromatographic Separations and Coupled Techniques
Chromatography is a set of laboratory techniques used for the separation of mixtures. nih.gov For this compound, chromatographic methods are indispensable for assessing its purity, analyzing complex mixtures, and isolating the compound from a reaction synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the identification power of mass spectrometry. epa.gov It is an ideal method for analyzing the purity of this compound, provided the compound is sufficiently volatile and thermally stable.
In a typical GC-MS analysis, a sample is vaporized and separated into its components as it travels through a capillary column. The retention time—the time it takes for the compound to exit the column—is a characteristic property. As each component elutes, it enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming the identity of the main peak as this compound and identifying any volatile impurities. This technique is routinely used to determine purity levels, often expressed as a percentage of the total chromatographic area (e.g., ≥95% purity). sigmaaldrich.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a premier separation technique used for compounds in a liquid mobile phase. nih.gov It is particularly useful for substances that are non-volatile or thermally unstable, making it a valuable tool in the analysis of this compound.
HPLC is frequently employed to monitor the progress of a chemical synthesis. researchgate.net By taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the desired product. This data is critical for optimizing reaction conditions such as temperature, time, and catalyst loading. Furthermore, preparative HPLC can be used to isolate and purify this compound from unreacted starting materials and side products, yielding a highly purified sample for further research.
X-Ray Crystallography for Definitive Structural Determination
However, a thorough review of publicly available scientific literature and chemical databases indicates a notable absence of published research detailing the X-ray crystallographic analysis of this compound. While the compound is available commercially, suppliers note that comprehensive analytical data, such as that derived from single crystal X-ray diffraction, has not been collected or reported. sigmaaldrich.com
Single Crystal X-Ray Diffraction for Absolute Stereochemistry and Conformation
Single crystal X-ray diffraction is an indispensable tool for determining the absolute stereochemistry and preferred solid-state conformation of chiral molecules. This analytical method involves irradiating a single, high-quality crystal of the target compound with a focused beam of X-rays. The resulting diffraction pattern is then meticulously analyzed to construct a three-dimensional electron density map, from which the precise spatial arrangement of each atom can be determined.
For a molecule like this compound, which contains stereogenic centers, single crystal X-ray diffraction would be instrumental in:
Assigning Absolute Stereochemistry: By employing anomalous dispersion effects, the absolute configuration (R or S) of each chiral center can be unequivocally established. This is a critical aspect of its characterization, as different enantiomers and diastereomers can exhibit distinct biological activities and chemical properties.
Elucidating Molecular Conformation: The analysis would reveal the preferred three-dimensional shape of the molecule in the crystalline state. This includes the precise torsion angles of the heptenoate chain and the orientation of the methyl ester group. Such conformational details are crucial for understanding intermolecular interactions and potential receptor binding.
Emerging Research Areas and Interdisciplinary Impact Pertaining to Methyl 3 Oxo 6 Heptenoate
Development of Novel Catalytic Systems for Methyl 3-oxo-6-heptenoate Transformations
The reactivity of this compound and related unsaturated β-keto esters is a fertile ground for the development of innovative catalytic systems. Research in this area is focused on achieving high selectivity and efficiency in transforming either the keto-ester moiety or the terminal double bond.
Catalytic Transformations of the Double Bond:
The terminal alkene in this compound is amenable to a variety of metal-catalyzed reactions. For instance, rhodium-based catalysts are widely used in hydroformylation, an industrial process that converts alkenes to aldehydes. wikipedia.orggoogle.com This reaction, when applied to a molecule like this compound, could introduce a formyl group, leading to precursors for various specialty chemicals.
Palladium-catalyzed cross-coupling reactions represent another powerful tool for functionalizing the terminal double bond. rsc.orgnih.gov These methods could enable the introduction of a wide range of substituents, expanding the molecular diversity accessible from this starting material.
Olefin metathesis, particularly cross-metathesis catalyzed by Grubbs' second-generation catalysts, offers a direct and scalable route to modify the carbon skeleton of unsaturated esters. acs.orgresearchgate.net This methodology could be employed to synthesize more complex γ-keto-α,β-unsaturated esters from precursors structurally similar to this compound. acs.orgresearchgate.net
Transformations Involving the β-Keto Ester Group:
The β-keto ester functionality is a classic motif in organic synthesis, known for its versatile reactivity. fiveable.mefiveable.me Palladium enolates, generated from allyl β-keto esters through decarboxylation, can undergo various transformations such as reductive elimination, aldol (B89426) condensation, and Michael addition. nih.gov While this compound is not an allyl ester, this reactivity highlights the potential of its corresponding enolate in palladium catalysis.
Copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters have been reported to produce γ- and δ-lactones. beilstein-journals.org Such strategies, if adapted, could lead to the synthesis of novel heterocyclic structures from this compound.
The following table summarizes some novel catalytic transformations that could be applicable to this compound, based on studies with analogous compounds.
| Catalytic System | Transformation | Substrate (Analogous to this compound) | Product Type | Reference |
| Grubbs' 2nd Gen. Catalyst | Cross-Metathesis | Alkyl acrylates and 2° allylic alcohols | γ-Keto-α,β-unsaturated esters | acs.orgresearchgate.net |
| Copper(I) Iodide | Reductive Aldolization/Lactonization | α,β-Unsaturated esters and keto esters | γ-Carboxymethyl-γ-lactones and δ-carboxymethyl-δ-lactones | beilstein-journals.org |
| Palladium(0) Complexes | Decarboxylative Transformations | Allyl β-keto esters | α-Allyl ketones, α,β-unsaturated ketones | nih.gov |
| Rhodium Complexes | Hydroformylation | Alkenes | Aldehydes | wikipedia.orggoogle.com |
Sustainable Synthesis and Biocatalysis Applications
The drive towards greener chemical processes has spurred research into sustainable synthesis and biocatalysis for the production and modification of compounds like this compound.
Biocatalytic Synthesis and Transformations:
Enzymes, particularly lipases and ketoreductases, offer highly selective and environmentally benign routes for the synthesis and transformation of β-keto esters and related structures. Lipases are known to catalyze the hydrolysis and transesterification of esters, and their application in the kinetic resolution of racemic mixtures is well-established. nih.govresearchgate.net For instance, lipase-catalyzed hydrolysis can be used for the enantioselective synthesis of unsymmetric biphenyl (B1667301) esters. nih.gov This approach could potentially be adapted for the stereoselective synthesis of derivatives of this compound.
Ketoreductases are powerful biocatalysts for the stereoselective reduction of keto groups to chiral alcohols. acs.org The application of ketoreductases to β,δ-diketo esters has been shown to yield a variety of stereoisomeric hydroxy-keto and dihydroxy esters with high enantio- and diastereomeric excess. acs.org Genetic engineering of baker's yeast has been employed to improve the stereoselectivity of β-keto ester reductions. researchgate.net Such biocatalytic reductions of this compound could provide access to valuable chiral building blocks. researchgate.net
Chemoenzymatic synthesis, which combines chemical and enzymatic steps, provides a powerful strategy for the synthesis of complex chiral molecules. For example, the chemoenzymatic synthesis of α-fluoro β-hydroxy carboxylic esters has been demonstrated using an aldolase-catalyzed reaction followed by chemical transformations. nih.gov A similar approach could be envisioned for the synthesis of functionalized derivatives of this compound.
The following table presents some examples of biocatalytic transformations relevant to the functional groups present in this compound.
| Enzyme Class | Transformation | Substrate Type | Product Type | Reference |
| Lipase | Kinetic Resolution (Hydrolysis/Transesterification) | Aromatic Morita-Baylis-Hillman derivatives | Enantiopure esters and alcohols | researchgate.net |
| Ketoreductase | Stereoselective Reduction | β,δ-Diketo esters | δ-Hydroxy-β-keto esters, β-hydroxy-δ-keto esters, β,δ-dihydroxy esters | acs.org |
| Aldolase | Aldol Addition | Fluoropyruvate and aromatic aldehydes | α-Fluoro β-hydroxy carboxylic acids | nih.gov |
| Baker's Yeast (Genetically Engineered) | Stereoselective Reduction | β-Keto esters | β-Hydroxy esters | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction
The complexity of chemical reactions involving polyfunctional molecules like this compound makes the prediction of reaction outcomes and the optimization of reaction conditions a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address these challenges.
Predicting Reaction Outcomes:
Catalyst Selection and Optimization:
Machine learning algorithms can also be used to guide the selection of optimal catalysts for specific transformations. By analyzing the relationship between catalyst structure and reaction outcome (e.g., yield, enantioselectivity), ML models can predict the performance of new catalysts. researchgate.net This approach has been applied to magnesium-catalyzed asymmetric reactions, demonstrating the potential of ML in accelerating catalyst development. researchgate.net For the various potential catalytic transformations of this compound, ML could be instrumental in identifying the most effective catalyst systems. beilstein-journals.orgnih.gov
The following table highlights some applications of AI and ML in chemical reaction prediction and optimization.
| AI/ML Application | Objective | Methodology | Relevance to this compound | Reference |
| Reaction Outcome Prediction | Predict the major product of a chemical reaction | Combination of reaction templates and machine learning | Guiding synthetic planning for a polyfunctional molecule | acs.org |
| Generative AI for Reaction Prediction | Predict physically realistic reaction outcomes | Flow matching for Electron Redistribution (FlowER) | Enhancing the accuracy of predicting transformations | mit.edu |
| Catalyst Selection | Identify optimal catalysts for a given reaction | Machine learning models trained on catalyst-reaction data | Accelerating the discovery of efficient catalytic systems | researchgate.net |
| Selectivity Prediction in Organocatalysis | Predict the enantioselectivity of organocatalytic reactions | Machine learning models | Designing selective transformations of the β-keto ester moiety | beilstein-journals.orgnih.gov |
Advanced Materials Science Applications Derived from this compound Scaffolds
The bifunctional nature of this compound makes it a promising candidate for the development of advanced materials with tailored properties.
Polymer Synthesis:
The terminal double bond in this compound can participate in polymerization reactions, while the β-keto ester group can be used for post-polymerization modifications or to introduce specific functionalities into the polymer backbone. For example, UV-curable resins are often based on unsaturated oligomers. researchgate.netmdpi.com Derivatives of this compound could potentially be incorporated into such resins to modify their properties. google.comgoogle.com
The synthesis of bio-based unsaturated polyester (B1180765) resins is an active area of research. radtech.org While not directly using this compound, these studies demonstrate the potential of incorporating unsaturated monomers into polyester backbones to create materials that can be cross-linked.
Functional Monomers and Cross-linking Agents:
The reactivity of the β-keto ester group allows for the synthesis of a variety of functional monomers. For example, the acidic protons at the α-position can be used for alkylation reactions, and the ketone can undergo condensation reactions. fiveable.me These modifications could be used to introduce cross-linking capabilities or other desired functionalities into a monomer derived from this compound.
The following table provides examples of how molecules with similar functionalities to this compound are used in materials science.
| Application Area | Functional Group Utilized | Material Type | Potential Role of this compound | Reference |
| UV-Curable Coatings | Acrylate/Unsaturated groups | Cross-linked polymer networks | As a functional monomer or additive to tune resin properties | researchgate.netmdpi.comradtech.org |
| Bio-based Polyesters | Double bonds and ester groups | Unsaturated polyester resins | As a bio-based monomer for sustainable thermosets | radtech.org |
| Functional Polymers | Keto and ester groups | Modified polymers | As a precursor for functional monomers with tunable properties | fiveable.me |
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-oxo-6-heptenoate, and how can reaction efficiency be monitored?
This compound is typically synthesized via Claisen or aldol condensation reactions. For example, analogous esters like Ethyl 3-oxo-6-heptenoate are prepared through multi-step organic reactions involving keto-enol tautomerism and esterification . Key parameters include temperature control (e.g., 0–5°C for enolate formation) and catalytic bases like NaH or LDA. Reaction progress can be monitored using thin-layer chromatography (TLC) and quantified via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Fourier-transform infrared spectroscopy (FTIR) is critical for tracking carbonyl (C=O, ~1740 cm⁻¹) and alkene (C=C, ~1640 cm⁻¹) functional groups .
Advanced: How can computational methods predict the regioselectivity of nucleophilic additions to this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic structure of the α,β-unsaturated ketone moiety, identifying reactive sites. The LUMO (lowest unoccupied molecular orbital) distribution often localizes at the β-carbon of the enone system, favoring Michael additions. Solvent effects (e.g., polar aprotic vs. protic) can be incorporated via the SMD continuum model to refine predictions. Cross-validation with experimental NMR data (e.g., chemical shifts at δ ~200 ppm for the ketone) ensures accuracy .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- and NMR : Key signals include the methyl ester singlet (δ ~3.6–3.8 ppm for ; δ ~50–55 ppm for ), conjugated ketone (δ ~200–210 ppm for ), and alkene protons (δ ~5.0–5.8 ppm for ) .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (α,β-unsaturated ketone) confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 170 (M) and fragmentation patterns (e.g., loss of –OCH at m/z 139) aid structural confirmation .
Advanced: How can crystallographic software resolve discrepancies in experimental vs. theoretical NMR data for this compound?
Discrepancies may arise from dynamic effects (e.g., rotameric equilibria) or crystal packing forces. Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III can determine the solid-state conformation. For solution-phase conflicts, molecular dynamics simulations (e.g., AMBER or GROMACS) model solvent interactions. Paramagnetic relaxation enhancement (PRE) NMR experiments or variable-temperature NMR can detect conformational flexibility .
Basic: What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for ketone resistance) and ANSI Z87.1-certified goggles .
- Ventilation : Use fume hoods for reactions involving volatile intermediates.
- Spill Management : Absorb with vermiculite or sand; avoid water to prevent ester hydrolysis .
Advanced: How does the electronic nature of this compound influence its reactivity in Diels-Alder reactions?
The electron-deficient dienophile character of the α,β-unsaturated ketone enhances reactivity with electron-rich dienes (e.g., furan). Frontier Molecular Orbital (FMO) theory predicts inverse electron-demand Diels-Alder reactions. Substituent effects can be quantified using Hammett σ constants. Experimental validation via NMR kinetics (e.g., monitoring endo/exo selectivity) and X-ray crystallography of adducts provides mechanistic insights .
Data Contradiction: How to address conflicting reports on the biological activity of this compound derivatives?
Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using guidelines like OECD 423 for toxicity or EN ISO 10993-5 for cytotoxicity. Meta-analyses of dose-response curves (e.g., IC values) and statistical tools (e.g., ANOVA with Tukey post-hoc tests) can identify outliers. Cross-reference with PubChem bioactivity data for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
